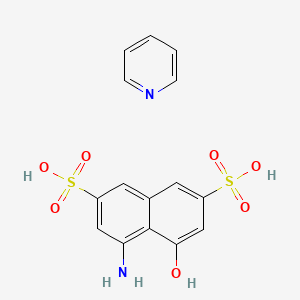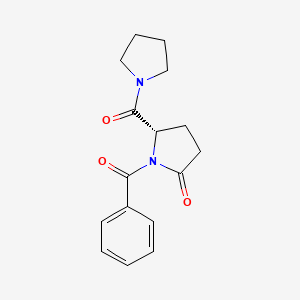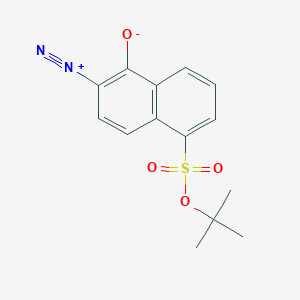
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: is a complex organic compound known for its unique structural properties and reactivity. It is characterized by the presence of a diazo group, a sulphonate group, and a tert-butyl ester, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves multiple steps, starting from naphthalene derivatives. The key steps include:
Diazotization: Introduction of the diazo group through diazotization reactions.
Sulphonation: Addition of the sulphonate group using sulphonating agents.
Esterification: Formation of the tert-butyl ester through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the diazo group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for introducing diazo and sulphonate groups into other molecules.
- Acts as a precursor for the synthesis of more complex organic compounds.
Biology and Medicine:
- Investigated for its potential use in drug development due to its unique reactivity and structural properties.
- Studied for its role in enzyme inhibition and interaction with biological molecules.
Industry:
- Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
- Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves its interaction with various molecular targets. The diazo group can form reactive intermediates that interact with nucleophiles, while the sulphonate group enhances solubility and reactivity. The tert-butyl ester provides stability and facilitates ester hydrolysis under specific conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 6-diazo-5-oxo-l-norleucine: Known for its metabolic stability and tumor-targeting properties.
4-(tert-Butyl)phenyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate: Shares similar structural features but differs in the phenyl group substitution.
Uniqueness: tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is unique due to its combination of diazo, sulphonate, and tert-butyl ester groups, which confer distinct reactivity and stability properties. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
94202-17-2 |
|---|---|
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
2-diazonio-5-[(2-methylpropan-2-yl)oxysulfonyl]naphthalen-1-olate |
InChI |
InChI=1S/C14H14N2O4S/c1-14(2,3)20-21(18,19)12-6-4-5-10-9(12)7-8-11(16-15)13(10)17/h4-8H,1-3H3 |
InChI-Schlüssel |
WKDVTRCQGQPBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


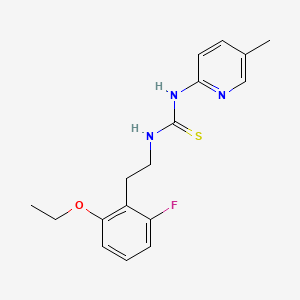
![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)
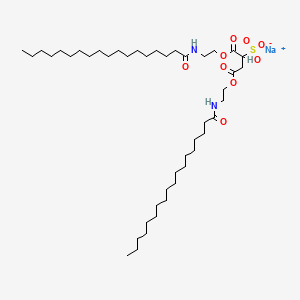
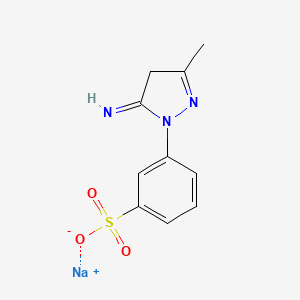
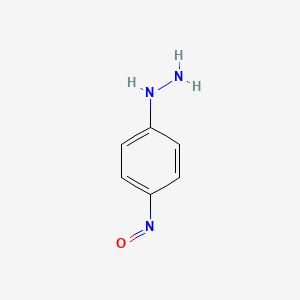
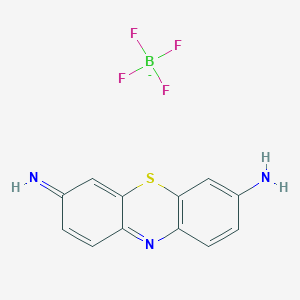
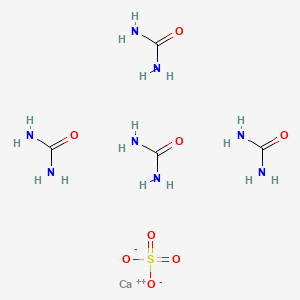
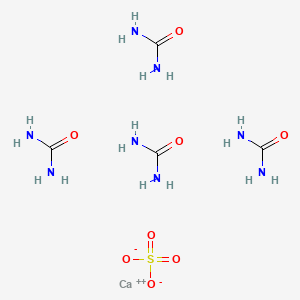
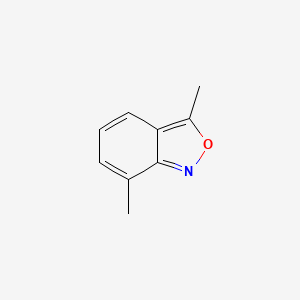
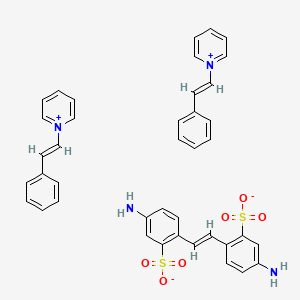
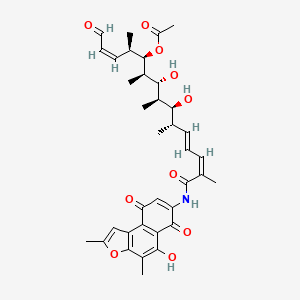
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
